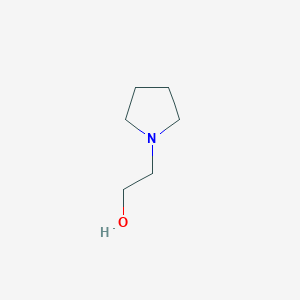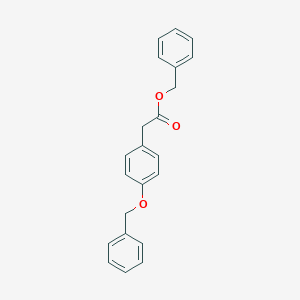
4-Benzyloxyphenylacetic acid benzyl ester
Overview
Description
4-Benzyloxyphenylacetic acid benzyl ester is a chemical compound with the molecular formula C22H20O3 . It is also known by other names such as Benzyl 2-(4-(Benzyloxy)phenyl)acetate and Benzyl 2-(4-phenylmethoxyphenyl)acetate .
Molecular Structure Analysis
The molecular weight of this compound is 332.4 g/mol . The InChIKey, a unique identifier for the compound, is POPRKYSLLNJJPS-UHFFFAOYSA-N . The compound has a topological polar surface area of 35.5 Ų and contains 25 heavy atoms .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 8 rotatable bonds .Scientific Research Applications
Modified Natural Polymers for Biocompatibility
Research has indicated that natural polymers like xylan and hyaluronan can be chemically modified to produce ethers and esters with specific properties, such as biocompatibility. These modifications, which involve esterification of carboxyl groups, can create materials suitable for a range of clinical applications due to their varied biological properties. Particularly, benzyl hyaluronan esters, representing a class of these compounds, demonstrate different physico-chemical and biological properties, potentially useful in a variety of medical applications (Petzold-Welcke et al., 2014), (Campoccia et al., 1998).
Esterases in Drug Metabolism
Esterases, which hydrolyze compounds containing ester, amide, and thioester bonds, play a crucial role in the metabolism of therapeutic drugs, including those involving 4-Benzyloxyphenylacetic acid benzyl ester derivatives. The role of various esterases in drug metabolism, with different substrate specificity, is being increasingly recognized, contributing to drug activation or detoxification (Fukami & Yokoi, 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, mediated by a palladium catalyst .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation , which could potentially affect various biochemical pathways.
Pharmacokinetics
Its logp value of 455150 suggests that it is lipophilic and could potentially cross biological membranes, influencing its absorption and distribution.
Result of Action
It’s known that reactions at the benzylic position can lead to various outcomes, including the formation of new carbon-carbon bonds .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
Benzyl 2-(4-(Benzyloxy)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical processes. The compound’s interactions are primarily characterized by its ability to form stable complexes with target proteins, thereby influencing their activity and function. For instance, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can act as a substrate for certain enzymes, leading to the formation of reaction intermediates that are crucial for subsequent biochemical transformations .
Cellular Effects
Benzyl 2-(4-(Benzyloxy)phenyl)acetate exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Additionally, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of Benzyl 2-(4-(Benzyloxy)phenyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-(4-(Benzyloxy)phenyl)acetate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, Benzyl 2-(4-(Benzyloxy)phenyl)acetate may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of Benzyl 2-(4-(Benzyloxy)phenyl)acetate vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher dosages, Benzyl 2-(4-(Benzyloxy)phenyl)acetate can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects are often observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Benzyl 2-(4-(Benzyloxy)phenyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, Benzyl 2-(4-(Benzyloxy)phenyl)acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its biochemical effects. The transport and distribution of Benzyl 2-(4-(Benzyloxy)phenyl)acetate are influenced by factors such as its molecular size, polarity, and affinity for transport proteins .
Subcellular Localization
The subcellular localization of Benzyl 2-(4-(Benzyloxy)phenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows Benzyl 2-(4-(Benzyloxy)phenyl)acetate to interact with target biomolecules in the appropriate cellular context, thereby modulating their activity and function. The subcellular distribution of the compound can also influence its stability and degradation within the cell .
properties
IUPAC Name |
benzyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPRKYSLLNJJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



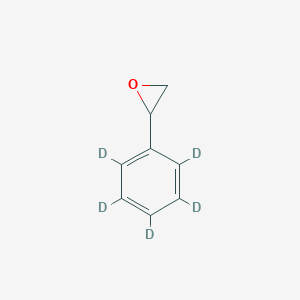


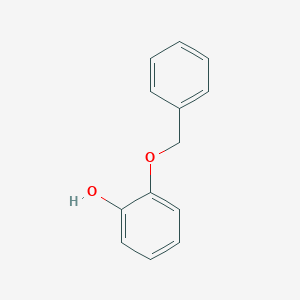

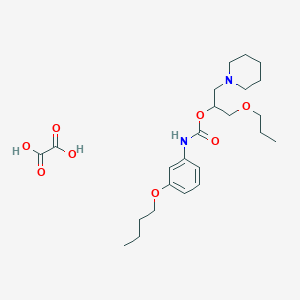

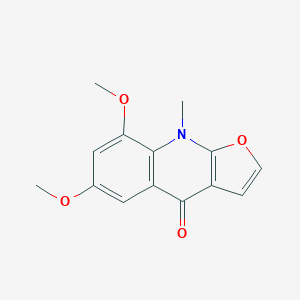

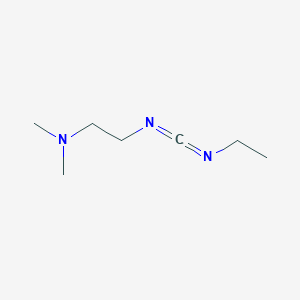
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
